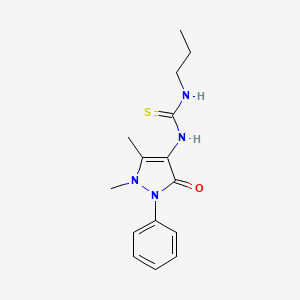![molecular formula C13H14N2O6 B4795033 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4795033.png)
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione
Descripción general
Descripción
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione, also known as MNP or Menadione, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential biochemical and physiological effects, as well as its mechanism of action and synthesis method. In
Mecanismo De Acción
The mechanism of action of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the induction of oxidative stress in cells. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to the activation of various signaling pathways and the regulation of gene expression. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects on cells. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and the regulation of gene expression. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been extensively studied, making it a reliable tool for scientific research. However, there are also limitations to the use of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have potential toxic effects on cells, and its use should be carefully monitored.
Direcciones Futuras
There are several potential future directions for the study of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione. One potential application is in the study of oxidative stress and its effects on cellular function. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione could also be further studied for its potential use in cancer therapy. Additionally, 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione could be studied for its potential use in the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in scientific research.
Conclusion:
In conclusion, 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound that has been extensively studied for its potential biochemical and physiological effects. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and the regulation of gene expression. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been studied for its potential use in cancer therapy and the treatment of inflammatory diseases. While there are limitations to the use of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments, it remains a reliable tool for scientific research. Further research is needed to fully understand the potential applications of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in scientific research.
Aplicaciones Científicas De Investigación
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been extensively studied for its potential use in scientific research. One of the main applications of 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is in the study of oxidative stress and its effects on cellular function. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and the regulation of gene expression. 1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-[2-(5-methyl-2-nitrophenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-9-2-3-10(15(18)19)11(8-9)20-6-7-21-14-12(16)4-5-13(14)17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIHGKBKHRNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methyl-2-nitrophenoxy)ethoxy]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794971.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4794975.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-mesitylacetamide](/img/structure/B4794982.png)
![3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4794989.png)
![1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4795000.png)
![methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4795005.png)


![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4795019.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![3-[4-allyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4795038.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)